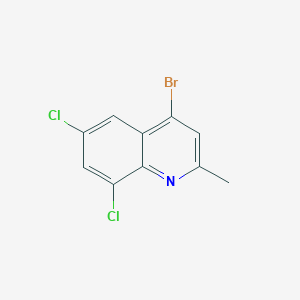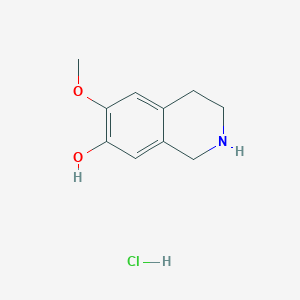
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural products and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives. The Pomeranz–Fritsch reaction is an efficient method for the preparation of isoquinoline derivatives . Another method involves the N-alkylation of benzyl amines with halo acetophenones .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to decahydroisoquinoline.
Substitution: It can undergo N-alkylation reactions with halo acetophenones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Halo acetophenones and benzyl amines.
Major Products Formed:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various natural products and synthetic pharmaceuticals.
Biology: The compound is used in the study of neurodegenerative diseases like Parkinson’s disease.
Industry: Isoquinoline derivatives are used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride involves its interaction with various molecular targets and pathways. As a secondary amine, it can form salts with strong acids and undergoes dehydrogenation and hydrogenation reactions . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in neurodegenerative diseases and other pathological conditions .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A secondary amine derived from isoquinoline by hydrogenation.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with similar structural features and biological activities.
7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative used in scientific research.
Uniqueness: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and pharmacology .
Propiedades
Número CAS |
1078-27-9 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12;/h4-5,11-12H,2-3,6H2,1H3;1H |
Clave InChI |
NGSIKEMUWGSYPG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCNCC2=C1)O.Cl |
SMILES canónico |
COC1=C(C=C2CCNCC2=C1)O.Cl |
Key on ui other cas no. |
1078-27-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)

